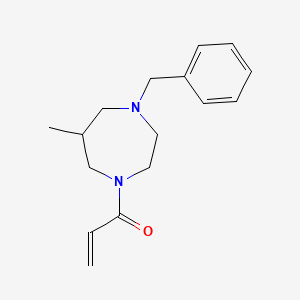![molecular formula C17H11ClF4O4 B2605423 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 938023-06-4](/img/structure/B2605423.png)
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, commonly known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its ability to inhibit this enzyme, DFP has been used to study the effects of acetylcholine on various physiological and biochemical processes.
Mecanismo De Acción
DFP inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors. The mechanism of action of DFP is similar to that of other acetylcholinesterase inhibitors such as organophosphates and carbamates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFP are related to its ability to inhibit acetylcholinesterase. It has been shown to increase the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory formation. DFP has also been shown to increase the contractile force of skeletal muscle and smooth muscle, leading to increased gastrointestinal motility and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP in lab experiments is its high potency and specificity for acetylcholinesterase inhibition. This allows for precise control over the levels of acetylcholine in the system being studied. However, one limitation of using DFP is its potential toxicity and the need for appropriate safety precautions when handling the compound.
Direcciones Futuras
There are several potential future directions for research involving DFP. One area of interest is the development of more specific and potent acetylcholinesterase inhibitors for use in treating neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the use of DFP in studying the effects of acetylcholine on immune function and inflammation. Further research is also needed to better understand the potential toxic effects of DFP and to develop appropriate safety guidelines for its use in lab experiments.
Métodos De Síntesis
DFP can be synthesized by reacting 4-(difluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with 1,3-diphenyl-2-propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The final product, DFP, is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
DFP has been widely used in scientific research to study the effects of acetylcholine on various physiological and biochemical processes. It has been used to investigate the role of acetylcholine in memory formation, synaptic plasticity, and learning. DFP has also been used to study the effects of acetylcholine on cardiovascular function, muscle contraction, and gastrointestinal motility.
Propiedades
IUPAC Name |
2-chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4O4/c18-13(14(23)9-1-5-11(6-2-9)25-16(19)20)15(24)10-3-7-12(8-4-10)26-17(21)22/h1-8,13,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZSMRKCXZNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)OC(F)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)
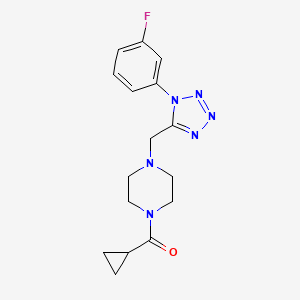
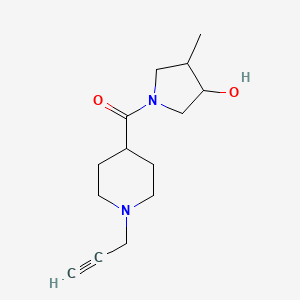
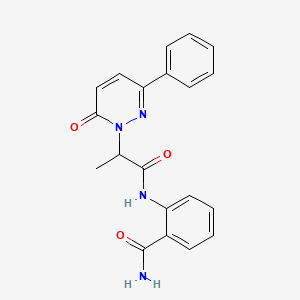
![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)
![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)
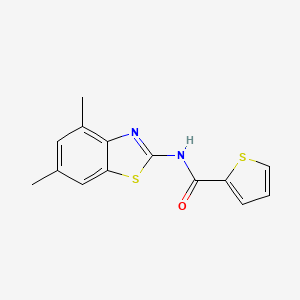

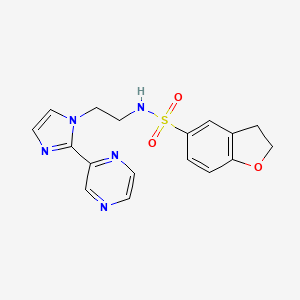
![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)
![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)

